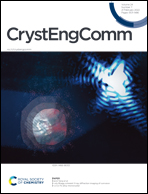Decrease in particle size and enhancement of upconversion emission through Y3+ ions doping in hexagonal NaLuF4:Yb3+/Er3+ nanocrystals†
CrystEngComm Pub Date: 2015-03-16 DOI: 10.1039/C5CE00294J
Abstract
The upconversion (UC) enhancement with size decrease has been realized through Y3+ ions doping in β-NaLuF4:Yb3+/Er3+ nanocrystals (NCs) by a solvothermal process. X-Ray diffraction (XRD), scanning electron microscopy (SEM) and UC luminescence spectra were used to characterize the resulting samples. With an increase of the Y3+ doping concentration, the NCs size is continuously decreased with no phase transition. Meanwhile, the UC intensity is firstly increased and then it decreases when the Y3+ ions concentration is over 30 mol%. The NCs (β-NaLu0.48Y0.3Yb0.2Er0.02F4) with the optimum Y3+ ions doping concentration (30 mol%) for UC emission have a diameter of about 80 nm. Compared with β-NaLu0.78Yb0.2Er0.02F4 and β-NaY0.78Yb0.2Er0.02F4 prepared under the same conditions, the green UC emission is enhanced by a factor of 1.8 and 16, respectively, for β-NaLu0.48Y0.3Yb0.2Er0.02F4. The variation of the UC intensity with the increasing Y3+ ions concentration is attributed to the changing of the symmetry of the local crystal field induced by Y3+ ions doping, which has been proved by the structural probe Eu3+ ions. For β-NaLu0.78Yb0.2Er0.02F4 and β-NaLu0.48Y0.3Yb0.2Er0.02F4, a three-photon green UC process and a three-photon red UC process occur simultaneously at high pump power density, which can be described as 4G11/2 (Er3+) + 4I15/2 (Er3+) → 2H11/2/4S3/2 (Er3+) + 4I13/2 (Er3+) and 4G11/2 (Er3+) + 2F7/2 (Yb3+) → 4F9/2 (Er3+) + 2F5/2 (Yb3+), respectively.

Recommended Literature
- [1] Casting molecular channels through domain formation: high performance graphene oxide membranes for H2/CO2 separation†
- [2] Determination of aluminium in serum by atomic absorption spectrometry with the L'vov platform at different resonance lines
- [3] Regulating the exciton binding energy of covalent triazine frameworks for enhancing photocatalysis†
- [4] Front cover
- [5] Wide bandgap dithienobenzodithiophene-based π-conjugated polymers consisting of fluorinated benzotriazole and benzothiadiazole for polymer solar cells†
- [6] Nitric oxide release: Part II. Therapeutic applications
- [7] The reduction of graphene oxide with hydrazine: elucidating its reductive capability based on a reaction-model approach†
- [8] Giving substance to the Losanitsch series†‡
- [9] Dual pH-triggered physical gels prepared from mixed dispersions of oppositely charged pH-responsive microgels†
- [10] Front cover










